molecular formula C15H18N2 B2617640 2-(4-(tert-Butyl)phenyl)pyridin-3-amine CAS No. 1368645-61-7

2-(4-(tert-Butyl)phenyl)pyridin-3-amine

Cat. No.: B2617640
CAS No.: 1368645-61-7
M. Wt: 226.323
InChI Key: UIUCWHHZIWITCM-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)pyridin-3-amine is an organic compound with the molecular formula C15H18N2. It is a derivative of pyridine, featuring a tert-butyl group attached to a phenyl ring, which is further connected to a pyridin-3-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)phenyl)pyridin-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butyl)phenyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-(tert-Butyl)phenyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(tert-Butyl)phenyl)pyridine
  • 4-tert-Butylphenylboronic acid
  • N-tert-butylpyrazole derivatives

Uniqueness

2-(4-(tert-Butyl)phenyl)pyridin-3-amine is unique due to its specific structural features, such as the tert-butyl group and the pyridin-3-amine moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(4-tert-butylphenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-15(2,3)12-8-6-11(7-9-12)14-13(16)5-4-10-17-14/h4-10H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUCWHHZIWITCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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